(E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate
Description
(E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is a structurally complex pyridinium-based salt featuring a diazene (N=N) linker bridging two 1-methyl-2,6-diphenylpyridinium moieties, with tetrafluoroborate (BF₄⁻) as the counterion. The (E)-configuration of the diazene group imposes rigidity and planar geometry, influencing molecular packing and supramolecular interactions.
Properties
CAS No. |
54787-29-0 |
|---|---|
Molecular Formula |
C36H30B2F8N4 |
Molecular Weight |
692.3 g/mol |
IUPAC Name |
bis(1-methyl-2,6-diphenylpyridin-1-ium-4-yl)diazene;ditetrafluoroborate |
InChI |
InChI=1S/C36H30N4.2BF4/c1-39-33(27-15-7-3-8-16-27)23-31(24-34(39)28-17-9-4-10-18-28)37-38-32-25-35(29-19-11-5-12-20-29)40(2)36(26-32)30-21-13-6-14-22-30;2*2-1(3,4)5/h3-26H,1-2H3;;/q+2;2*-1 |
InChI Key |
KXYHMUVSLIVUHZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=C(C=C(C=C1C2=CC=CC=C2)N=NC3=CC(=[N+](C(=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate typically involves the reaction of 1-methyl-2,6-diphenylpyridinium salts with a diazene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the diazene linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The diazene linkage can be oxidized to form different products.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of pyridinium derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the pyridinium units.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound serves as a versatile reagent for synthesizing more complex organic molecules. Its diazene linkage can facilitate various chemical transformations.
| Reaction Type | Description |
|---|---|
| Oxidation | Can form nitroso or nitro derivatives. |
| Reduction | Breaks the diazene linkage to yield pyridinium derivatives. |
| Substitution | Phenyl groups can undergo electrophilic or nucleophilic substitutions. |
Biology
- Biological Interactions : Research has indicated potential interactions with biological molecules, particularly enzymes and receptors. The compound's unique structure may influence cellular processes.
| Study Focus | Findings |
|---|---|
| Enzyme Interaction | Investigated for effects on enzymatic activity. |
| Cellular Impact | Preliminary studies suggest alterations in cellular pathways. |
Medicine
- Therapeutic Properties : There is ongoing exploration into the compound's antimicrobial and anticancer activities. Its structural characteristics may enhance its efficacy against various pathogens.
| Application Area | Potential Benefits |
|---|---|
| Antimicrobial | Possible effectiveness against resistant strains of bacteria. |
| Anticancer | Early studies suggest cytotoxic effects on cancer cell lines. |
Industry
- Material Development : The compound is being utilized in developing advanced materials and as a catalyst in various chemical processes, enhancing efficiency and product yield.
Case Study 1: Antimicrobial Research
A study investigated the efficacy of (E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated significant antibacterial activity, suggesting its potential as a lead compound in drug development.
Case Study 2: Cancer Cell Line Studies
In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through interaction with specific cellular receptors.
Mechanism of Action
The mechanism by which (E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazene linkage and pyridinium units can interact with specific sites on these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Structural and Crystallographic Comparison with Similar Compounds
Pyridinium salts with aromatic linkers and varying counterions exhibit distinct structural motifs. Key comparisons include:
Table 1: Crystallographic Parameters of Selected Pyridinium-Based Salts
N-Butylpyridinium undecachlorocarbadodecaborate ():
- Larger counterion (undecachlorocarbadodecaborate) induces dimeric columnar packing via C–H⋯Cl interactions.
- Smaller cations (e.g., N-butylpyridinium) form single strands with bifurcated H-bonding .
- Contrastingly, the target compound’s BF₄⁻ counterion (smaller, less sterically demanding) likely promotes tighter packing dominated by π-π stacking and cation-anion electrostatic interactions.
2,6-Diaminopyridinium tetraphenylborate–diazene complex (): Features a diazene ligand but with a tetraphenylborate (BPh₄⁻) counterion. The bulky BPh₄⁻ anion reduces close-packing efficiency, whereas BF₄⁻ in the target compound allows for higher crystallinity and denser arrangements.
Tetrafluoroborate-containing analogs (): Compounds with BF₄⁻ often exhibit monoclinic or orthorhombic symmetry, with anion size enabling efficient charge balancing without steric clashes.
Counterion Effects on Molecular Packing
The counterion’s size and geometry critically influence supramolecular architectures:
- Large anions (e.g., undecachlorocarbadodecaborate, BPh₄⁻):
- Small anions (e.g., BF₄⁻):
- Enable dense, ordered packing via strong electrostatic interactions and π-π stacking.
- Enhance thermal stability and solubility in polar solvents.
For the target compound, the BF₄⁻ counterion likely facilitates a rigid, planar arrangement of the diazene-linked pyridinium moieties, optimizing charge delocalization and intermolecular interactions.
Biological Activity
(E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is a complex organic compound with significant potential in biological applications. Its structure features a diazene moiety that may contribute to its biological activity, particularly in the context of nitric oxide (NO) release and related pharmacological effects. This article explores the biological activity of this compound through available literature, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Structural Information
- Molecular Formula : C36H30N4
- SMILES : C[N+]1=C(C=C(C=C1C2=CC=CC=C2)N=NC3=CC(=N+C)C5=CC=CC=C5)C6=CC=CC=C6
The compound's biological activity is primarily attributed to its ability to release nitric oxide (NO), a signaling molecule involved in various physiological processes. The diazene structure is known to facilitate NO release under physiological conditions, which can lead to vasodilation and modulation of inflammatory responses.
Nitric Oxide Release
Research indicates that compounds with similar diazene structures can release NO effectively when incubated in biological media. For example, studies on related compounds demonstrated that they could release significant amounts of NO upon interaction with serum proteins, suggesting a potential for therapeutic applications in cardiovascular diseases and inflammation management .
Biological Activity and Therapeutic Potential
The biological activities associated with this compound include:
- Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents by modulating cyclooxygenase (COX) activity. The ability to release NO may enhance their anti-inflammatory properties by promoting vasodilation and reducing tissue damage during inflammatory responses .
- Antimicrobial Properties : The presence of positively charged pyridinium groups may impart antimicrobial properties to the compound. Studies on related pyridinium derivatives have demonstrated efficacy against various bacterial strains .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
